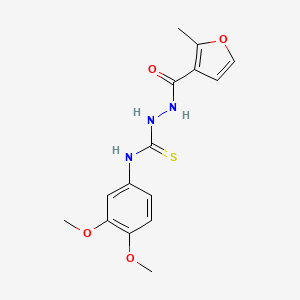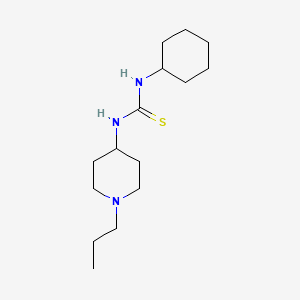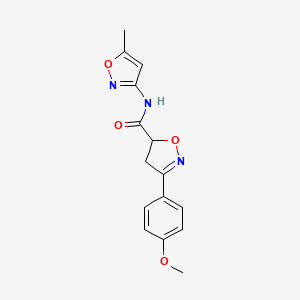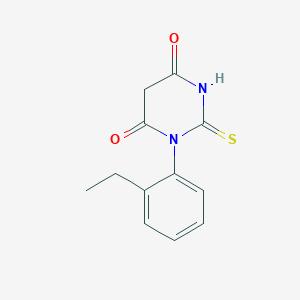![molecular formula C20H26N2O2 B5883864 2-{4-[4-(benzyloxy)benzyl]-1-piperazinyl}ethanol](/img/structure/B5883864.png)
2-{4-[4-(benzyloxy)benzyl]-1-piperazinyl}ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[4-(benzyloxy)benzyl]-1-piperazinyl}ethanol, commonly known as BZPE, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BZPE is a piperazine derivative that is used as a building block in the synthesis of various compounds. In
Mechanism of Action
The mechanism of action of BZPE is not well understood. However, it is believed to act as a dopamine receptor antagonist, which may be responsible for its potential therapeutic effects in various diseases.
Biochemical and Physiological Effects
BZPE has been shown to have various biochemical and physiological effects. It has been found to exhibit anti-inflammatory properties, which make it a potential therapeutic agent for inflammatory diseases. BZPE has also been shown to have antipsychotic and antidepressant effects, making it a potential treatment for psychiatric disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using BZPE in lab experiments is its high yield and cost-effectiveness. BZPE is also relatively stable and easy to handle, making it a convenient compound to work with. However, the limitations of BZPE include its potential toxicity and lack of understanding of its mechanism of action.
Future Directions
There are several future directions for the research and development of BZPE. One potential direction is the exploration of its potential therapeutic effects in various diseases, including inflammatory diseases and psychiatric disorders. Another potential direction is the development of novel materials using BZPE as a building block. Additionally, further research is needed to understand the mechanism of action of BZPE and its potential toxicity.
Synthesis Methods
The synthesis of BZPE involves a multi-step process that starts with the reaction of 4-(benzyloxy)benzaldehyde with piperazine. The reaction is carried out in the presence of a catalyst and solvent, and the resulting intermediate is then reduced to yield BZPE. The overall yield of BZPE synthesis is relatively high, making it a cost-effective and efficient method for producing this compound.
Scientific Research Applications
BZPE has been used in various scientific research applications, including drug discovery, medicinal chemistry, and materials science. It is used as a building block in the synthesis of various compounds, including antipsychotic agents, antidepressants, and anti-inflammatory agents. BZPE is also used in the development of novel materials such as polymers and liquid crystals.
properties
IUPAC Name |
2-[4-[(4-phenylmethoxyphenyl)methyl]piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c23-15-14-21-10-12-22(13-11-21)16-18-6-8-20(9-7-18)24-17-19-4-2-1-3-5-19/h1-9,23H,10-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBGEAQBGNPLRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[(4-Phenylmethoxyphenyl)methyl]piperazin-1-yl]ethanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B5883793.png)

![N-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}acetamide](/img/structure/B5883798.png)
![methyl 1-[2-(isopropylamino)-2-oxoethyl]-1H-indole-6-carboxylate](/img/structure/B5883806.png)

![3-chloro-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5883839.png)

![4-[2-(2-methoxy-1-naphthyl)vinyl]pyridine](/img/structure/B5883847.png)

![1-ethyl-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine](/img/structure/B5883854.png)
![2-{[(5-chloro-2-methylphenyl)amino]methylene}cyclohexanone](/img/structure/B5883871.png)